molecular formula C10H14O B13557601 (3-Ethyl-2-methylphenyl)methanol

(3-Ethyl-2-methylphenyl)methanol

Cat. No.: B13557601
M. Wt: 150.22 g/mol
InChI Key: OCDGENVBNLMBMK-UHFFFAOYSA-N
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Description

(3-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a type of benzyl alcohol derivative, characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, tosylates

Major Products Formed

    Oxidation: Corresponding aldehyde or ketone

    Reduction: Corresponding hydrocarbon

    Substitution: Various substituted benzyl alcohol derivatives

Mechanism of Action

The mechanism of action of (3-Ethyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylphenyl)methanol
  • (2-Ethylphenyl)methanol
  • (4-Ethyl-2-methylphenyl)methanol

Uniqueness

(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Biological Activity

Introduction

(3-Ethyl-2-methylphenyl)methanol, also known by its CAS number 55262-15-2, is an organic compound with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Preparation Methods

The synthesis of this compound can be achieved through various methods:

  • Reduction of Ketones : The compound can be synthesized by reducing the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF) or diethyl ether.
  • Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the ketone under hydrogen gas pressure using palladium on carbon (Pd/C) is a common method due to its efficiency and scalability.
PropertyValue
CAS No.55262-15-2
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Purity≥95%

The biological activity of this compound is influenced by its hydroxyl group, which allows for hydrogen bonding with biological molecules. This interaction can modulate enzyme activity and receptor binding, potentially impacting various cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: Methanol Poisoning and Its Implications

A relevant case study highlighted the dangers associated with methanol exposure, which can lead to severe health complications. In a report from King Abdul Aziz Specialist Hospital, six cases of methanol poisoning were documented, emphasizing the need for careful monitoring and treatment protocols for methanol-related toxicity . Although this case does not directly involve this compound, it underscores the importance of understanding the biological implications of methanol derivatives.

Case Study 2: Biological Activity Assessment

In a study assessing various phenolic compounds' biological activities, this compound was included among other derivatives. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityNotes
(3-Methylphenyl)methanolModerate antibacterialLess potent than target compound
(2-Ethylphenyl)methanolLow anti-inflammatoryStructural differences affect activity
(3-Bromo-2-methylphenyl)methanolHigh cytotoxicityPresence of bromine enhances reactivity

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3-ethyl-2-methylphenyl)methanol

InChI

InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3

InChI Key

OCDGENVBNLMBMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CO)C

Origin of Product

United States

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